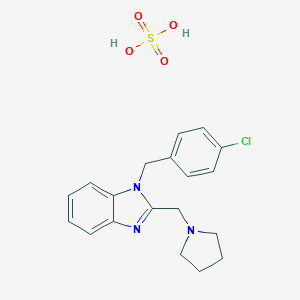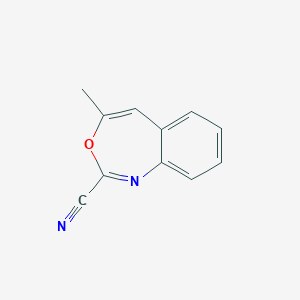
4-Methyl-3,1-benzoxazepine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3,1-benzoxazepine-2-carbonitrile, also known as MOB-015, is a synthetic compound that belongs to the benzoxazepine class of molecules. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.
作用机制
The mechanism of action of 4-Methyl-3,1-benzoxazepine-2-carbonitrile involves the inhibition of fungal enzymes that are essential for the synthesis of ergosterol, a key component of fungal cell membranes. 4-Methyl-3,1-benzoxazepine-2-carbonitrile binds to and inhibits the activity of squalene epoxidase, an enzyme that catalyzes the conversion of squalene to lanosterol, a precursor of ergosterol. This leads to the depletion of ergosterol levels in fungal cells, which disrupts their membrane integrity and ultimately leads to their death.
生化和生理效应
4-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have minimal toxicity to mammalian cells, making it a promising drug candidate for the treatment of fungal infections. In vitro studies have demonstrated that 4-Methyl-3,1-benzoxazepine-2-carbonitrile has a low potential for cytotoxicity and genotoxicity, indicating that it is safe for use in humans. Additionally, 4-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have a broad spectrum of antifungal activity, making it effective against a wide range of fungal strains.
实验室实验的优点和局限性
One of the major advantages of 4-Methyl-3,1-benzoxazepine-2-carbonitrile is its high potency and broad spectrum of antifungal activity. This makes it a promising drug candidate for the treatment of fungal infections, particularly those that are resistant to existing antifungal drugs. Additionally, 4-Methyl-3,1-benzoxazepine-2-carbonitrile has minimal toxicity to mammalian cells, indicating that it is safe for use in humans.
However, one of the limitations of 4-Methyl-3,1-benzoxazepine-2-carbonitrile is its relatively low solubility in water, which can make it difficult to administer as a drug. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-Methyl-3,1-benzoxazepine-2-carbonitrile to determine its optimal dosing regimen and potential drug interactions.
未来方向
There are several future directions for research on 4-Methyl-3,1-benzoxazepine-2-carbonitrile. One area of focus is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-Methyl-3,1-benzoxazepine-2-carbonitrile to determine its optimal dosing regimen and potential drug interactions.
Another area of research is the investigation of 4-Methyl-3,1-benzoxazepine-2-carbonitrile as a potential drug candidate for the treatment of other fungal infections, such as those caused by Candida species. Additionally, the potential use of 4-Methyl-3,1-benzoxazepine-2-carbonitrile in combination with other antifungal drugs to enhance its efficacy and reduce the risk of drug resistance should be explored.
Conclusion
In conclusion, 4-Methyl-3,1-benzoxazepine-2-carbonitrile is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. It has been extensively studied for its potent antifungal activity and minimal toxicity to mammalian cells. However, further studies are needed to investigate its pharmacokinetics and pharmacodynamics and to optimize its dosing regimen. The future directions for research on 4-Methyl-3,1-benzoxazepine-2-carbonitrile include the development of more efficient synthesis methods, investigation of its potential as a drug candidate for other fungal infections, and exploration of its use in combination with other antifungal drugs.
合成方法
4-Methyl-3,1-benzoxazepine-2-carbonitrile can be synthesized through a multi-step process that involves the reaction of 2-aminobenzonitrile with various reagents, including acetic anhydride, sodium methoxide, and methyl iodide. The final product is obtained through the purification of the reaction mixture using column chromatography. The synthesis method for 4-Methyl-3,1-benzoxazepine-2-carbonitrile has been optimized to ensure high yields and purity of the compound.
科学研究应用
4-Methyl-3,1-benzoxazepine-2-carbonitrile has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of fungal infections, particularly those caused by dermatophytes. 4-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have potent antifungal activity against a wide range of dermatophyte strains, including those that are resistant to existing antifungal drugs.
属性
CAS 编号 |
19062-85-2 |
|---|---|
产品名称 |
4-Methyl-3,1-benzoxazepine-2-carbonitrile |
分子式 |
C11H8N2O |
分子量 |
184.19 g/mol |
IUPAC 名称 |
4-methyl-3,1-benzoxazepine-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-6-9-4-2-3-5-10(9)13-11(7-12)14-8/h2-6H,1H3 |
InChI 键 |
VSFHFEWYVFHETQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N=C(O1)C#N |
规范 SMILES |
CC1=CC2=CC=CC=C2N=C(O1)C#N |
同义词 |
4-Methyl-3,1-benzoxazepine-2-carbonitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



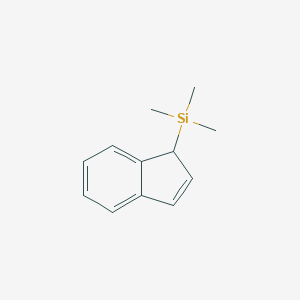
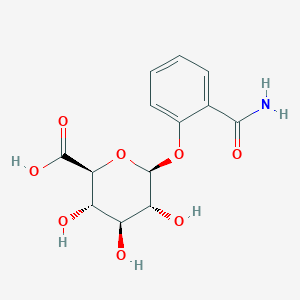
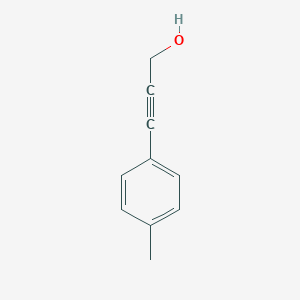
![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)

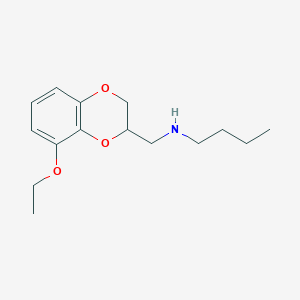


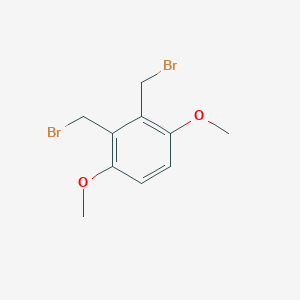
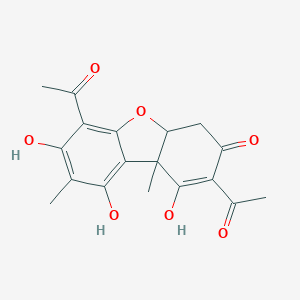
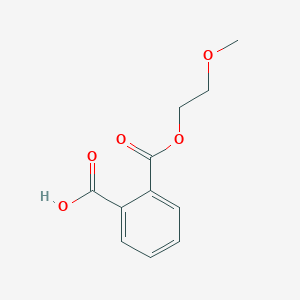

![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
